3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone
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Overview
Description
3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone is an organic compound with the molecular formula C15H12BrFOS and a molecular weight of 339.229 g/mol . This compound is characterized by the presence of both bromophenyl and fluorophenyl groups attached to a propanone backbone, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone typically involves the reaction of 4-bromothiophenol with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the ketone group to an alcohol.
Scientific Research Applications
3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone involves its interaction with various molecular targets. The bromophenyl and fluorophenyl groups can interact with biological macromolecules, potentially inhibiting or modifying their functions. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could modulate enzyme activities or receptor functions .
Comparison with Similar Compounds
3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone can be compared with similar compounds such as:
3-[(4-Chlorophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone: Similar structure but with a chlorine atom instead of bromine.
3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanone: Similar structure but with a chlorine atom instead of fluorine.
3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone: Similar structure but with a methyl group instead of fluorine.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFOS/c16-12-3-7-14(8-4-12)19-10-9-15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMBSYMFUKBBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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